molecular formula C19H18FN5O2 B2468772 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 896323-54-9

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2468772
CAS RN: 896323-54-9
M. Wt: 367.384
InChI Key: MJQCHBUWJGTONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific physical and chemical properties of “2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” are not available in the resources.

Scientific Research Applications

Stability and Structure of N-heterocyclic Carbene Precursors Another study explores the stability and structure of N-heterocyclic carbene precursors, highlighting the influence of electron delocalization. This research is crucial for understanding the electronic properties of compounds like the one , particularly their stability and reactivity in various environments (Hobbs et al., 2010).

Cytotoxicity in Cancer Research Research on the cytotoxicity of naphth[2,3-d]imidazole-4,9-diones, which are chemically related, provides insights into the potential applications of the compound in cancer research. This study evaluates the cytotoxic activity in various cancer cell lines, suggesting a direction for using similar compounds in cancer treatment or drug development (Kuo et al., 1996).

Antipsychotic Agent Development A study focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound , discusses their potential as novel antipsychotic agents. This research is significant for understanding how modifications in chemical structures can influence biological activity and potential pharmaceutical applications (Wise et al., 1987).

Imidazo[4,5-d]pyridine Synthesis The synthesis of imidazo[4,5-d]pyridines from substituted imidazoles, like the compound , offers insights into the synthetic pathways and potential derivatives of such structures. This study contributes to understanding the chemical versatility and potential applications of these compounds in various scientific fields (Zaki & Proença, 2007).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities of imidazole derivatives, there is potential for further exploration and development of new therapeutic agents based on this structure .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-5-7-14(20)8-6-13/h4-8,10H,1,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQCHBUWJGTONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.